molecular formula C5H6 B14750890 Spiro[2.2]pent-1-ene CAS No. 661-39-2

Spiro[2.2]pent-1-ene

Cat. No.: B14750890
CAS No.: 661-39-2
M. Wt: 66.10 g/mol
InChI Key: YGSMGHRVKGFZPG-UHFFFAOYSA-N
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Description

Spiro[2.2]pent-1-ene is a fundamental and highly strained hydrocarbon building block in advanced organic synthesis. Its unique structure, consisting of two fused cyclopropane rings sharing a single spiro carbon atom and incorporating a terminal double bond, imbues it with significant ring strain and novel reactivity patterns . This combination of a spiro scaffold and an olefin makes it a valuable reagent for exploring strain-release reactions and constructing complex molecular architectures that are difficult to access through other means. The spiro[2.2]pentane core is known for its remarkable reactivity driven by the release of angular strain . For researchers, this compound serves as a versatile precursor. Its strained nature allows it to participate in ring-expansion reactions to form cyclobutanone derivatives, a transformation highly valuable in synthetic methodology . Furthermore, the exocyclic double bond can act as a dipolarophile or dienophile in cycloaddition reactions, such as (3+2) cycloadditions, which are powerful tools for the synthesis of complex spiro-fused heterocycles and other three-dimensional frameworks . These properties make it an indispensable tool in pharmaceutical research for creating novel, conformationally restricted scaffolds, and in materials science for developing polymers with unique properties. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

661-39-2

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

IUPAC Name

spiro[2.2]pent-1-ene

InChI

InChI=1S/C5H6/c1-2-5(1)3-4-5/h1-2H,3-4H2

InChI Key

YGSMGHRVKGFZPG-UHFFFAOYSA-N

Canonical SMILES

C1CC12C=C2

Origin of Product

United States

Synthetic Methodologies for Spiro 2.2 Pent 1 Ene and Its Derivatives

Approaches for Spiro[2.2]pentane Core Construction

The synthesis of the spiro[2.2]pentane core is a challenging endeavor due to the inherent ring strain of the system. Nevertheless, several effective methodologies have been established, primarily relying on the formation of the constituent cyclopropane (B1198618) rings.

Cyclopropanation Reactions

Cyclopropanation reactions represent a cornerstone in the synthesis of spiro[2.2]pentanes. These methods involve the addition of a carbene or carbenoid species to a double bond, effectively constructing the three-membered ring. Various modifications and reagent systems have been developed to enhance the efficiency and stereoselectivity of these transformations.

A direct and efficient route to amido-spiro[2.2]pentanes involves the Simmons-Smith cyclopropanation of allenamides. nih.govrsc.org This reaction utilizes a zinc carbenoid, typically generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), to cyclopropanate both double bonds of the allene system. nih.govwikipedia.org The reaction is generally efficient and represents a direct pathway to these biologically and chemically intriguing spirocyclic systems. nih.govrsc.org

While the reaction proceeds in excellent yields for achiral allenamides, the diastereoselectivity with unsubstituted chiral allenamides is often low. nih.gov However, the introduction of α-substituents on the allenamide can significantly improve the diastereoselectivity. nih.gov A notable aspect of this reaction is the potential formation of both mono- and bis-cyclopropanation products, which can allow for the synthesis of structurally interesting amido-methylene cyclopropanes as well. nih.gov

Table 1: Simmons-Smith Cyclopropanation of Chiral Allenamide 7

Entry Reagent Equivalents (Et₂Zn) Equivalents (ICH₂X) Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
1 ICH₂Cl 5.0 10.0 CH₂Cl₂ 0 95 1.8:1
2 ICH₂Cl 5.0 10.0 CH₂Cl₂ 25 95 1.5:1
3 ICH₂Cl 5.0 10.0 CH₂Cl₂ 40 95 1.3:1
4 ICH₂I 5.0 10.0 CH₂Cl₂ 0 95 1.8:1
5 ICH₂Cl 5.0 10.0 DCE 0 95 1.7:1
6 ICH₂Cl 5.0 10.0 Toluene 0 95 1.7:1
7 ICH₂Cl 5.0 10.0 THF 0 95 1.8:1
8 ICH₂Cl 5.0 10.0 Et₂O 0 95 1.8:1

Another established strategy for the synthesis of spiropentanes involves the addition of a carbene to either an alkylidenecyclopropane or an allene. acs.org Carbenes, which are neutral species containing a divalent carbon atom, can be generated in situ from various precursors, such as diazo compounds, through metal-catalyzed decomposition. acs.orgresearchgate.net This approach allows for the construction of the second cyclopropane ring onto a pre-existing cyclopropylidene or allenic moiety, leading to the formation of the spiro[2.2]pentane skeleton with different substitution patterns. acs.org The high reactivity of carbenes makes them effective for forming the strained cyclopropane rings inherent to the spiropentane (B86408) structure. researchgate.netnih.gov

To achieve enantioselective synthesis of substituted spiropentanes, the use of zinc carbenoid reagents in the presence of chiral ligands has proven to be a powerful strategy. acs.org This method allows for the asymmetric cyclopropanation of alkenes, leading to the formation of chiral cyclopropanes. acs.org By employing a chiral dioxaborolane ligand, for instance, it is possible to produce substituted spiropentane structures with excellent enantiomeric ratios. acs.org The chiral ligand modulates the stereochemical outcome of the carbene transfer from the zinc carbenoid to the alkene, thereby controlling the absolute configuration of the newly formed stereocenters. acs.org

A specific and highly effective reagent system for the synthesis of spiro[2.2]pentanes is the combination of trimethylaluminum (Me₃Al) and diiodomethane (CH₂I₂). researchgate.net This reagent readily cyclopropanates substituted alkylidenecyclopropanes at room temperature in hexane, affording 1-mono- and 1,1-disubstituted spiro[2.2]pentanes in high yields. researchgate.net This method provides a reliable and efficient route to a range of substituted spiropentane derivatives. researchgate.net

Table 2: Cyclopropanation of Alkylidenecyclopropanes with Me₃Al/CH₂I₂

Substrate Product Yield (%)
1,1-Diphenyl-2-methylenecyclopropane 1,1-Diphenylspiro[2.2]pentane 90
1-Phenyl-1-methyl-2-methylenecyclopropane 1-Phenyl-1-methylspiro[2.2]pentane 85
1,1-Dibutyl-2-methylenecyclopropane 1,1-Dibutylspiro[2.2]pentane 88

Reductive Dehalogenation Pathways

One of the earliest approaches to the synthesis of spirocyclic hydrocarbons, including spiropentane, involves 1,3-reductive dehalogenation reactions. acs.org This method typically involves the treatment of a 1,3-dihalide with a reducing agent, such as a metal, to effect an intramolecular cyclization. While this approach has been historically significant in the synthesis of these strained carbocycles, it has been largely superseded by more modern and versatile cyclopropanation methods. acs.org

Regio- and Diastereoselective Carbometalation of sp2-Disubstituted Cyclopropenes

A significant advancement in the synthesis of polysubstituted spiropentanes involves the regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. nih.govnih.gov This method provides a pathway to complex spiropentane structures with a high degree of stereocontrol, allowing for the creation of up to five contiguous stereocenters. nih.govacs.org

The core of this strategy lies in a copper-catalyzed carbomagnesiation reaction. nih.gov The selectivity of the reaction is controlled by a directing group, which facilitates a syn-facial diastereoselective carbometalation and a regio-directed addition. nih.gov This directing group subsequently acts as a leaving group in an intramolecular nucleophilic substitution, leading to the formation of the spiropentane ring system. nih.govacs.org One of the challenges that needed to be addressed was the potential for elimination reactions rather than the desired substitution, especially when dealing with a tertiary cyclopropyl (B3062369) metal species and a secondary halide or pseudo-halide. acs.org

This methodology has been successfully applied to a variety of substrates, including those with different alkyl chains and functionalized groups on an epoxide tether. acs.org For instance, the reaction of a cyclopropene (B1174273) possessing two substituents on the tether resulted in the formation of a spiropentane with five contiguous stereocenters as a single diastereomer out of a possible eight isomers. acs.org

ReactantReagentsProductKey Features
sp2-Disubstituted CyclopropeneAlkylmagnesium halide, Copper catalystPolysubstituted SpiropentaneHigh regio- and diastereoselectivity; up to five contiguous stereocenters

Intramolecular Cyclization Reactions

Intramolecular cyclization represents another key strategy for the synthesis of spiropentane derivatives. One approach involves the intramolecular displacement of a good leaving group positioned in the alpha-position relative to an existing cyclopropyl ring. researchgate.net This leads to the formation of spiropentanecarbonitrile, a versatile precursor for various other spiropentane compounds. researchgate.net

Researchers have also explored tandem reactions, such as a Rh(II)-catalyzed O-H insertion followed by a base-promoted cyclization. beilstein-journals.org This method has been used to create novel spiro heterocyclic scaffolds, including furan-2(5H)-ones, tetrahydrofurans, and pyrans spiro-conjugated with a succinimide ring. beilstein-journals.org The process begins with the insertion of a heterocyclic carbene, derived from a diazoarylidene succinimide, into the O-H bond of a substrate like a brominated alcohol. beilstein-journals.org Subsequent treatment with a base promotes an intramolecular cyclization to yield the spirocyclic product. beilstein-journals.org However, the success of the cyclization step can be sensitive to the solvent and the structure of the starting material. beilstein-journals.org

Photochemical Routes to Spiro[2.2]pentane Derivatives

Photochemical methods offer an alternative pathway for the construction of highly strained ring systems like spiropentanes. While direct photochemical synthesis of spiro[2.2]pent-1-ene is not extensively detailed in the provided context, related photochemical strategies for constructing strained rings are known. For example, a highly stereoselective, catalytic strategy for synthesizing polysubstituted housanes (bicyclo[2.1.0]pentanes) utilizes visible light and an organic dye as a photocatalyst. rsc.org This suggests the potential for light-mediated approaches in the synthesis of other strained carbocycles.

Synthesis of this compound Specific Structures and Unsaturated Analogs

The synthesis of the parent spiro[2.2]pentene and its highly unsaturated analog, spiro[2.2]pent-1-yne, presents significant synthetic hurdles due to their extreme strain.

Synthetic Challenges for Spiro[2.2]pentene (C5H6)

The synthesis of the parent hydrocarbon, spiropentane (C5H8), was first achieved in 1896 by Gustavson. nih.govwikipedia.org The method involved the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc metal. wikipedia.org However, the synthesis of its unsaturated counterpart, spiro[2.2]pentene, is more challenging. The high degree of strain in spiropentane derivatives makes traditional cyclopropanation methodologies for creating densely functionalized versions difficult. nih.gov

Generation of Spiro[2.2]pent-1-yne (C5H4) and Related Highly Unsaturated C5H4 Isomers

Theoretical studies have investigated the stability and structure of highly unsaturated C5H4 isomers, including spiro[2.2]pent-1-yne. mdpi.com Computational analyses using coupled cluster and density functional theory methods have explored various non-classical structures. mdpi.com

According to these studies, spiro[2.2]pent-1-yne (spiro-2) is not a minimum on the potential energy surface and corresponds to a second-order saddle point, indicating its instability. mdpi.com In contrast, another isomer containing a planar tetracoordinate carbon, (SP4)-spiro[2.2]pent-1-yne (ptC-2), is a minimum on the potential energy surface and is thermodynamically more stable than its spiro counterpart. mdpi.com

Other related C5H4 spiro isomers that have been studied computationally include:

spiro[2.2]pent-1,4-diene (spiro-1): A minimum on the potential energy surface with D2d symmetry. mdpi.com

spiro[2.2]pent-1,4-diylidene (spiro-3): A minimum energy isomer with C2 symmetry. mdpi.com

spiro[2.2]pent-4-en-1-ylidene (spiro-4): A minimum on the potential energy surface. mdpi.com

C5H4 IsomerStatus on Potential Energy SurfaceMolecular Symmetry
Spiro[2.2]pent-1-yne (spiro-2)Second-order saddle pointC2v
(SP4)-spiro[2.2]pent-1-yne (ptC-2)Minimum
Spiro[2.2]pent-1,4-diene (spiro-1)MinimumD2d
Spiro[2.2]pent-1,4-diylidene (spiro-3)MinimumC2
Spiro[2.2]pent-4-en-1-ylidene (spiro-4)MinimumCs

Stereoselective Synthesis of Polysubstituted Spiro[2.2]pentane Frameworks

The development of stereoselective methods for synthesizing polysubstituted spiropentane frameworks is crucial for accessing complex and biologically relevant molecules. The regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes stands out as a powerful tool in this regard. nih.govresearchgate.net

This approach allows for the preparation of a diverse range of polysubstituted spiropentanes with a high level of stereocontrol. nih.gov The key to this selectivity is the combined effect of a syn-facial diastereoselective carbometalation and a regio-directing group that also functions as a leaving group for the subsequent intramolecular nucleophilic substitution. nih.govacs.org This method has proven effective in creating spiropentanes with up to five stereocenters, including three quaternary carbon centers, as a single diastereomer. nih.govacs.org

Another strategy for achieving stereoselectivity is the Simmons-Smith cyclopropanation of allenamides. researchgate.net While the diastereoselectivity was found to be low when using unsubstituted allenamides, the reaction is generally efficient for producing amido-spiro[2.2]pentanes. researchgate.net With α-substituted allenamides, the diastereoselectivity could be significantly improved. researchgate.net

Diastereoselectivity in Cyclopropanation Processes

The control of diastereoselectivity is a critical aspect in the synthesis of substituted spiro[2.2]pentanes, particularly when multiple stereocenters are generated. One notable approach involves the regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. acs.org This method allows for the synthesis of polysubstituted spiropentanes with up to five contiguous stereocenters. acs.org The selectivity in this process is governed by a combination of a syn-facial diastereoselective carbometalation and a regio-directed addition. acs.org The directing group not only controls the regioselectivity of the addition but also functions as a leaving group in a subsequent intramolecular nucleophilic substitution, leading to the formation of the spiropentane skeleton. acs.org

Another strategy for achieving high diastereoselectivity is the cyclopropanation of cyclic enones with sulfur ylides. mdpi.com This catalyst-free approach can produce multifunctional spirocyclopropanes in excellent yields and with high diastereomeric ratios (d.r. >99:1). mdpi.com The reaction proceeds rapidly at room temperature in solvents like 1,4-dioxane. mdpi.com Furthermore, the use of carbon pronucleophiles and unactivated alkenes in the presence of dicationic adducts derived from the electrolysis of thianthrene represents a scalable method for diastereoselective cyclopropanation. nih.govnih.gov This electrochemical strategy has been shown to furnish nitrile-substituted cyclopropanes with high diastereoselectivity (≥20:1 d.r.). nih.gov

MethodKey FeaturesDiastereoselectivityRef.
Carbometalation of CyclopropenesRegio- and diastereoselective; forms up to five stereocenters.High acs.org
Cyclopropanation with Sulfur YlidesCatalyst-free; rapid reaction.Excellent (up to >99:1 d.r.) mdpi.com
Electrochemical CyclopropanationScalable; uses unactivated alkenes and carbon pronucleophiles.High (≥20:1 d.r.) nih.govnih.gov

Enantioselective Approaches to Chiral Spiro Systems

The synthesis of enantiomerically enriched spiro compounds has been a significant focus in organic chemistry due to their unique three-dimensional structures and their presence in numerous natural products. rsc.orgrsc.org A variety of asymmetric methodologies have been developed, with organocatalysis emerging as a particularly powerful tool in recent years. rsc.orgrsc.org

For the construction of chiral spiro[2.2]pentane systems, the use of a chiral rhodium(II) catalyst for enantioselective [2+1]-cycloaddition reactions has been reported. acs.org Additionally, the Simmons-Smith cyclopropanation, a classic method for forming cyclopropanes, can be rendered enantioselective. The use of a chiral dioxaborolane ligand in conjunction with a zinc carbenoid has been shown to produce substituted spiropentane structures with excellent enantiomeric ratios. acs.org A significant achievement in this area was the first synthesis of an enantiomerically enriched unbranched researchgate.nettriangulane, a higher-order spiropentane derivative. acs.org

MethodCatalyst/ReagentOutcomeRef.
[2+1]-CycloadditionChiral Rh(II) catalystEnantioselective formation of spirocycles acs.org
Simmons-Smith CyclopropanationZinc carbenoid with chiral dioxaborolane ligandSubstituted spiropentanes with excellent e.r. acs.org

Derivatization and Functionalization Strategies of Spiro[2.2]pentene Frameworks

Amido-Spiro[2.2]pentane Synthesis via Allenamide Cyclopropanation

A direct and efficient route to amido-spiro[2.2]pentanes involves the Simmons-Smith cyclopropanation of allenamides. researchgate.netrsc.org This method represents the most direct synthesis of these biologically and chemically interesting compounds. rsc.org The reaction typically employs diethylzinc (Et2Zn) and a diiodoalkane. researchgate.net

While the reaction is generally efficient, the diastereoselectivity can be low when using unsubstituted allenamides. researchgate.netrsc.org However, with α-substituted allenamides, the diastereoselectivity can be significantly improved. researchgate.netrsc.org In these cases, both mono- and bis-cyclopropanation products may be observed, allowing for the preparation of structurally interesting amido-methylene cyclopropanes as well. researchgate.netrsc.org

SubstrateReagentsProductKey ObservationRef.
Unsubstituted AllenamidesEt2Zn, ICH2-XAmido-spiro[2.2]pentaneLow diastereoselectivity researchgate.netrsc.org
α-Substituted AllenamidesEt2Zn, ICH2-XAmido-spiro[2.2]pentane and amido-methylene cyclopropaneImproved diastereoselectivity researchgate.netrsc.org

Phosphorylation of Spiro[2.2]pentane

The introduction of a phosphate group to a spiro[2.2]pentane-related framework has been achieved through the synthesis of phosphonylated 1-spirocyclopropyl analogues of glycosyl-1-phosphates. researchgate.net This methodology allows for the preparation of these compounds from exo-glycals derived from pyranoses and furanoses. researchgate.net The cyclopropanation step is stereospecific, with the cis/trans selectivity being dependent on the E/Z configuration of the starting exo-glycal. researchgate.net This controlled synthesis has enabled the preparation of all four possible isomers of spirocyclopropyl ribose-1-phosphonate, which can be subsequently protected and deprotected. researchgate.net

Synthesis of Spiro[2.2]pentane-1-carboxylic Acid Derivatives

The spiro[2.2]pentane scaffold has been utilized to create conformationally constrained analogues of glutamic acid, specifically racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids. researchgate.net The synthesis of these derivatives highlights the utility of the spiro[2.2]pentane core in designing novel amino acid structures. researchgate.net

Reaction Mechanisms and Reactivity of Spiro 2.2 Pent 1 Ene Systems

Ring-Opening Reactions

Nucleophilic Additions and Rearrangements

The high degree of strain in the spiro[2.2]pentane framework is a principal driver for its reactivity, particularly in reactions that lead to a release of this strain. While direct nucleophilic addition to the double bond of spiro[2.2]pent-1-ene is not extensively documented, related systems demonstrate that nucleophilic attack can initiate rearrangements and ring-opening processes.

A notable example of forming the spiropentane (B86408) skeleton involves a tandem carbometalation and intramolecular nucleophilic substitution sequence. In this approach, a regio- and diastereoselective carbometalation of a disubstituted cyclopropene (B1174273) derivative generates a cyclopropyl (B3062369) metal species. This intermediate then undergoes a rapid intramolecular nucleophilic substitution, where a strategically placed leaving group is displaced to form the second three-membered ring of the spiropentane system. acs.orgnih.gov This method allows for the synthesis of polysubstituted spiropentanes with a high degree of stereocontrol. acs.orgnih.gov The success of this intramolecular cyclization highlights the favorability of forming the spiropentane core, despite its inherent strain.

The general reactivity of strained spirocyclic systems is further illustrated by the rearrangements of oxaspiro[2.2]pentanes, the oxygen-containing analogs of spiropentane. These compounds undergo rearrangements to form cyclobutanones, a transformation driven by the release of ring strain.

Starting MaterialReagents/ConditionsProductKey Transformation
Disubstituted CyclopropeneOrganocopper reagent, then intramolecular displacementPolysubstituted SpiropentaneNucleophilic addition followed by intramolecular rearrangement/cyclization
Oxaspiro[2.2]pentaneLewis acid or thermal inductionCyclobutanoneStrain-driven ring expansion

This table provides examples of nucleophilic additions and rearrangements in systems related to this compound.

Ring-Opening Polymerization Concepts Applied to Spiro Compounds

Ring-opening polymerization (ROP) is a powerful method for the synthesis of polymers from cyclic monomers. The primary thermodynamic driving force for the ROP of small rings is the relief of ring strain. Given the substantial strain energy of the spiro[2.2]pentane system, its derivatives are potential candidates for ROP.

General concepts of ROP can be applied to spiro compounds. Both cationic and anionic initiators can be effective, depending on the nature of the monomer. For instance, anionic ROP often involves the nucleophilic attack of a growing polymer chain on a monomer. In contrast, cationic ROP is initiated by electrophilic attack.

Spiro compounds, such as spiro orthocarbonates, are known to undergo double ring-opening during polymerization, a process that can lead to an expansion in volume. This is a unique feature compared to the typical shrinkage observed in the polymerization of most monomers. While the specific ring-opening polymerization of this compound is not yet a well-explored area, the high strain of the system suggests that it could be a viable monomer for producing novel polymer architectures. The polymerization would likely proceed via cleavage of one of the strained cyclopropane (B1198618) rings, leading to a polymer with a repeating unit that retains a three-membered ring.

Polymerization TypeInitiator TypeDriving ForcePotential Polymer Feature
Anionic ROPNucleophilic (e.g., organometallics)Ring strain reliefPolymer with pendant cyclopropane rings
Cationic ROPElectrophilic (e.g., strong acids)Ring strain reliefControlled polymer architecture
Radical ROPRadical initiatorsRing strain reliefPotential for functionalized polymers

This table outlines the conceptual application of ring-opening polymerization (ROP) to strained spiro compounds like this compound.

Photochemical Transformations

Photochemistry provides a unique avenue for accessing highly complex molecular architectures from spiro[2.2]pentane precursors, often through rearrangements and cycloadditions that are not feasible under thermal conditions.

Research into the photochemical behavior of benzoyl-substituted spiro[2.2]pentanes has revealed fascinating skeletal rearrangements. The photochemical synthesis of benzoyl spiro[2.2]pentanes can be achieved from acyclic precursors. Irradiation of certain 2-mesyloxy phenyl ketones that contain a cyclopropane moiety leads to the formation of benzoyl spiro[2.2]pentanes. This process is initiated by a γ-hydrogen shift, followed by the elimination of methanesulfonic acid and cyclization of the resulting 1,3-diradical.

Furthermore, these benzoyl spiro[2.2]pentanes can undergo a subsequent photoinduced skeletal rearrangement. Upon further irradiation, a transformation to 2-cyclobutylidene-acetophenone is observed. This rearrangement showcases the photolability of the highly strained spiro[2.2]pentane core when activated by a suitable chromophore.

ReactantConditionProductReaction Type
2-Mesyloxy phenyl ketone with cyclopropane side-chainIrradiation (hν)Benzoyl spiro[2.2]pentanePhotochemical cyclization
Benzoyl spiro[2.2]pentaneIrradiation (hν)2-Cyclobutylidene-acetophenonePhotoinduced skeletal rearrangement

This table summarizes the photochemical synthesis and subsequent rearrangement of benzoyl spiro[2.2]pentanes.

The rigid and strained nature of the spiro[2.2]pentane framework makes it an interesting scaffold for constructing complex polycyclic and caged systems via intramolecular photocyclization. While specific examples utilizing this compound are not prevalent, the principles can be inferred from related systems. Intramolecular [2+2] photocycloadditions, for example, are a powerful tool for the synthesis of intricate molecular architectures. In a typical reaction, a molecule containing two tethered alkene moieties can be irradiated to form a cyclobutane (B1203170) ring, leading to bridged or fused ring systems.

Given the reactivity of the double bond in this compound, a derivative bearing a tethered chromophore could potentially undergo intramolecular photocyclization to generate novel and complex caged structures. The stereochemistry of the resulting products would be dictated by the length and flexibility of the tether, as well as the photophysical properties of the interacting chromophores.

Transformations Involving Specific Reagents (e.g., Phosphorus Pentachloride)

The reaction of strained hydrocarbons with electrophilic reagents can lead to a variety of products, including those from addition, rearrangement, and ring-opening. A study has been reported on the reaction of spiro[2.2]pentane with phosphorus pentachloride (PCl₅). While the detailed findings of this specific study are not widely available, the general reactivity of PCl₅ with organic molecules involves chlorination and potential skeletal rearrangements. Given the strained nature of the spiro[2.2]pentane skeleton, its reaction with a strong electrophile like PCl₅ would be expected to proceed readily, likely involving the cleavage of one of the three-membered rings to alleviate ring strain and form a chlorinated, rearranged product.

Ene Reactions and Related Group Transfer Processes

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). The high strain of the double bond in cyclopropene derivatives can make them reactive partners in ene-type reactions.

A notable example is the intramolecular Alder-ene cycloisomerization of cyclopropenes that bear a tethered alkene moiety. Under thermal conditions, these systems undergo a stereoselective cyclization to produce spiro[2.4]heptane derivatives. This reaction proceeds through a concerted mechanism and demonstrates that the strained π-bond of the cyclopropene can effectively act as the "ene" component. Although this example leads to a five-membered ring fused to the cyclopropane, it provides a strong precedent for the potential of the even more strained this compound system to participate in similar transformations. The relief of ring strain would be a significant driving force for such a process.

Ene ComponentEnophile ComponentReaction TypeProduct
Alkene-tethered CyclopropeneIntramolecular AlkeneIntramolecular Alder-eneSpiro[2.4]heptane derivative

This table illustrates a relevant intramolecular ene reaction of a strained cyclopropene, providing a model for the potential reactivity of this compound.

Isomerization Pathways and Stereomutation of this compound Systems

The inherent strain in the this compound framework, combining two fused three-membered rings with one incorporating a double bond, gives rise to a rich and complex landscape of potential isomerization and stereomutation reactions. While direct experimental and computational studies on the parent this compound are limited in the scientific literature, its structural motifs—a vinylcyclopropane (B126155) unit within a spirocyclic system—allow for predictions of its reactivity based on well-established rearrangement principles. The primary pathways for isomerization are expected to be thermally or photochemically induced, involving pericyclic and diradical-mediated processes.

One of the most probable thermal isomerization pathways for this compound is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This reaction involves the cleavage of a cyclopropane bond and subsequent ring expansion to form a five-membered ring. For this compound, this would likely proceed through a diradical intermediate, initiated by the homolytic cleavage of the C1-C3 or C2-C3 bond of the cyclopropene ring due to the high ring strain. The resulting diradical can then rearrange and cyclize to form various cyclopentene (B43876) derivatives. The exact nature of the products would depend on the specific bond cleavage and subsequent rearrangement pathways, which can be influenced by substituents. Computational and experimental studies on similar vinylcyclopropane systems have shown that the mechanism can have both diradical and concerted pericyclic characteristics, with the predominant pathway being substrate-dependent. wikipedia.org

Another potential thermal pathway is a wikipedia.orgresearchgate.net-sigmatropic rearrangement, which has been observed in the thermolysis of related spiro-fused systems like spiro[2.4]hepta-1,4,6-trienes. While this compound itself does not possess a 1,5-diene system required for a classic Cope rearrangement, substituted derivatives or its potential to rearrange into a species that can undergo such a shift should be considered. libretexts.org

Photochemical isomerization presents another set of possibilities. Irradiation of this compound could induce electrocyclic reactions. wikipedia.orglibretexts.org Following excitation to an electronically excited state, the π-bond of the cyclopropene ring could be involved in a ring-opening reaction to form a vinylcarbene, or the entire system could undergo a more complex rearrangement. The stereochemistry of photochemical electrocyclic reactions is governed by the Woodward-Hoffmann rules, which predict a different outcome compared to thermal reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org For instance, a conjugated diene under photochemical conditions undergoes disrotatory cyclization, whereas the thermal process is conrotatory. libretexts.orglibretexts.org While this compound is not a simple conjugated diene, the principles of orbital symmetry would still govern its pericyclic photochemical transformations. Studies on benzoyl spiro[2.2]pentanes have shown that these systems can undergo photoinduced skeletal rearrangements. rsc.org

Stereomutation in this compound, the interconversion of stereoisomers, is another important aspect of its reactivity, particularly for substituted derivatives. This process would involve the temporary cleavage and reformation of a bond, allowing for rotation and a change in the stereochemical configuration. For instance, a diradical intermediate formed during a thermal rearrangement could undergo bond rotation before re-cyclizing, leading to stereochemical scrambling. wikipedia.org The potential energy surface of such diradicals is often shallow, allowing for conformational changes and stereoisomerization with minor energetic penalties. wikipedia.org

The table below summarizes the plausible isomerization pathways for this compound based on the reactivity of analogous chemical systems.

Reaction Type Conditions Proposed Intermediate/Transition State Potential Products Governing Principles
Vinylcyclopropane RearrangementThermalDiradicalCyclopentene derivativesRing strain release, radical stability
wikipedia.orgresearchgate.net-Sigmatropic RearrangementThermalPericyclicRearranged dienes (in derivatives)Woodward-Hoffmann rules, orbital symmetry
Electrocyclic ReactionPhotochemicalExcited state, vinylcarbeneRing-opened isomers, other cyclic systemsWoodward-Hoffmann rules, orbital symmetry
StereomutationThermal/CatalyticDiradical, metalloradical complexStereoisomersBond rotation in intermediates

It is important to note that these pathways are largely hypothetical for the parent this compound and would be significantly influenced by the presence and nature of substituents. Further dedicated computational and experimental studies are necessary to fully elucidate the intricate isomerization and stereomutation behavior of this highly strained and reactive molecule.

Theoretical and Computational Investigations

Quantum Chemical Calculation Methodologies

The study of unusual molecules such as the isomers of C5H4 necessitates high-level theoretical methods to accurately describe their electronic structures and relative energies. Methodologies like Density Functional Theory (DFT) and Coupled Cluster (CC) are prominently used.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. In the study of C5H4 isomers, DFT methods have been employed to analyze bonding and topological configurations. For instance, the B3LYP functional combined with the 6-311+G(d,p) basis set has been utilized to gain a better understanding of the electronic structures of various spiro and planar tetracoordinate carbon (ptC) isomers. mdpi.com

First-principles calculations using DFT have also been applied to predict the properties of related structures, such as poly(spiro[2.2]penta-1,4-diyne), a metallic carbon allotrope. researchgate.net In such solid-state calculations, the generalized gradient approximation (GGA) of Perdew-Burke-Ernzerhof (PBE) is a common choice for treating electron correlation effects, sometimes augmented with dispersion corrections like the D3 method. researchgate.net

Coupled Cluster (CC) theory is considered a "gold standard" in quantum chemistry for obtaining highly accurate energies and properties, especially for systems where electron correlation is significant. aps.org For the C5H4 isomers, CC methods have been crucial in determining their relative stabilities. mdpi.comresearchgate.net

Specifically, the CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, has been used to calculate the relative energies of nine unusual C5H4 isomers. mdpi.com These calculations provide reliable energetic orderings and confirm the nature of these species on the potential energy surface. acs.org The accuracy of the CCSD(T) method has been demonstrated to yield cohesive energies of solids surpassing an accuracy of about 0.03 eV (or 1 kcal/mol), highlighting its reliability. aps.org

The choice of the basis set is critical for achieving accuracy in high-level quantum chemical calculations. For correlated molecular calculations, Dunning's correlation-consistent basis sets, such as the cc-pVTZ (correlation-consistent polarized valence triple-zeta), are frequently employed. mdpi.comuwa.edu.au

In the study of C5H4 isomers, relative energies were calculated at the CCSD(T)/cc-pVTZ level of theory. mdpi.comresearchgate.net For even more demanding calculations aiming for very high accuracy, larger basis sets like cc-pwCVTZ, which include functions for core-valence correlation, may be used. researchgate.net The combination of a sophisticated method like CCSD(T) with a robust basis set like cc-pVTZ is essential for reliably predicting the energetics and structures of challenging molecules like the C5H4 isomers. mdpi.comacs.org

Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a fundamental concept in chemistry that maps the energy of a molecule as a function of its geometry. fiveable.me Analyzing the PES allows for the identification of stable molecules, transition states, and the pathways that connect them.

Theoretical investigations have explored the complex C5H4 potential energy surface, identifying numerous stationary points corresponding to various isomers. These stationary points are characterized as minima (stable molecules) or saddle points (transition states) by analyzing their vibrational frequencies. A structure is a true minimum if it has no imaginary frequencies. acs.org

Several spiro isomers of C5H4 have been identified as local minima on the PES, including spiro[2.2]pent-1,4-diene (spiro-1), spiro[2.2]pent-1,4-diylidene (spiro-3), and spiro[2.2]pent-4-en-1-ylidene (spiro-4). mdpi.com In contrast, spiro[2.2]pent-1-yne (spiro-2) was found to be a second-order saddle point, indicating it is not a stable minimum. mdpi.com Other non-classical structures, such as pyramidane, have also been confirmed to be true minima with significant barriers to isomerization. acs.org The study also identified transition states, such as the planar tetracoordinate carbon isomer (SP4)-sprio[2.2]pent-1,4-diylidene (ptC-3). mdpi.comresearchgate.net

The relative energies of these isomers have been calculated with respect to the global minimum, pent-1,3-diyne, providing a thermodynamic landscape of the C5H4 system. mdpi.com

Table 1: Characterization of C5H4 Isomers on the Potential Energy Surface

Isomer Name Structure Type Character on PES Relative Energy (kcal/mol) vs. Global Minimum
spiro[2.2]pent-1,4-diene (spiro-1) Spiro Local Minimum 57
spiro[2.2]pent-1-yne (spiro-2) Spiro Second-Order Saddle Point 105
spiro[2.2]pent-1,4-diylidene (spiro-3) Spiro Local Minimum 114
spiro[2.2]pent-4-en-1-ylidene (spiro-4) Spiro Local Minimum 97
(SP4)-spiro[2.2]pent-1,4-diene (ptC-1) Planar Tetracoordinate Carbon Fourth-Order Saddle Point 171
(SP4)-spiro[2.2]pent-1-yne (ptC-2) Planar Tetracoordinate Carbon Minimum 91
(SP4)-sprio[2.2]pent-1,4-diylidene (ptC-3) Planar Tetracoordinate Carbon Transition State 114
pyramidane (py-1) Pyramidane Minimum 84

Data sourced from Thimmakondu et al. (2004). Relative energies calculated at the CCSD(T)/cc-pVTZ level. mdpi.com

The Intrinsic Reaction Coordinate (IRC) method is a powerful tool for mapping out the minimum energy path of a chemical reaction, connecting a transition state to the corresponding reactants and products on the potential energy surface. nih.govscm.com An IRC calculation starts from the geometry of a transition state and follows the steepest descent path in mass-weighted coordinates. scm.com

While specific IRC studies for Spiro[2.2]pent-1-ene were not detailed in the provided context, the methodology is standard for exploring reaction mechanisms involving related isomers. For example, IRC calculations have been used to find the transition states and minimum-energy pathways connecting various isomers on the C7H2 potential energy surface at the B3LYP/6-311+G(d,p) level of theory. uwa.edu.au Such calculations are crucial for understanding isomerization processes, for instance, how a high-energy isomer might rearrange to a more stable structure. mdpi.com By tracing the IRC, chemists can verify that a calculated transition state indeed connects the intended reactants and products, providing a complete picture of the reaction pathway. nih.gov

Electronic Structure and Bonding Analysis

The unique spiro-fused cyclopropane (B1198618) and cyclopropene (B1174273) rings in the C5 skeleton of these compounds lead to significant electronic and structural peculiarities. Computational chemistry is an indispensable tool for elucidating these characteristics, which are often difficult to probe experimentally.

Analysis of Strain Energy and Molecular Stability

Spiropentane (B86408), the parent compound of this compound, is a classic example of a highly strained hydrocarbon. The strain originates from the severe deviation of the C-C-C bond angles within the three-membered rings from the ideal sp³ tetrahedral angle of 109.5°. This angle strain, combined with torsional strain, results in a high degree of stored potential energy. The synthesis of such highly strained spirocyclic hydrocarbons has been a subject of extensive investigation.

While specific thermodynamic measurements for this compound are not widely documented, the inherent strain is a defining feature of its molecular stability and reactivity. Computational methods, such as those employing isodesmic or homodesmotic reactions, are standard approaches for quantifying the strain energy. These calculations compare the energy of the strained molecule to a set of strain-free reference compounds, allowing for the isolation of the energy component arising purely from strain. For the spiropentane framework, this high strain energy is a critical factor influencing its chemical properties and susceptibility to ring-opening reactions.

Characterization of Planar Tetracoordinate Carbon (ptC) Isomers of C₅H₄

Theoretical investigations into the potential energy surface of C₅H₄ have revealed several unusual isomers, some of which feature the exotic bonding pattern of planar tetracoordinate carbon (ptC). In contrast to the tetrahedral geometry dictated by the van't Hoff-Le Bel rule, a ptC atom has all four of its bonds in the same plane.

A computational study of nine distinct C₅H₄ isomers identified three that incorporate a ptC atom. Current time information in Le Flore County, US. These theoretical isomers challenge classical bonding concepts and represent fascinating targets for computational analysis and potential future synthesis. The stability and electronic nature of these ptC isomers were evaluated, revealing that they correspond to different points on the potential energy surface.

The characterized C₅H₄ isomers include four spiro-type structures, two pyramidanes, and three isomers containing a planar tetracoordinate carbon. Current time information in Le Flore County, US. Their calculated stabilities vary significantly. For instance, (SP₄)-spiro[2.2]pent-1,4-diene (ptC-1) was identified as a fourth-order saddle point, indicating it is not a stable minimum. Current time information in Le Flore County, US. In contrast, (SP₄)-spiro[2.2]pent-1-yne (ptC-2) was found to be a minimum on the potential energy surface, suggesting it is a stable, albeit highly reactive, molecule. Current time information in Le Flore County, US. Another isomer, (SP₄)-spiro[2.2]pent-1,4-diylidene (ptC-3), was characterized as a transition state. Current time information in Le Flore County, US.

Isomer DesignationSystematic NameNature on Potential Energy SurfaceContains ptC
ptC-1(SP₄)-spiro[2.2]pent-1,4-dieneFourth-order saddle pointYes
ptC-2(SP₄)-spiro[2.2]pent-1-yneMinimumYes
ptC-3(SP₄)-sprio[2.2]pent-1,4-diylideneTransition stateYes

Orbital Interactions and Reactivity Prediction (e.g., HOMO-LUMO Gap)

The reactivity of a molecule is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A small HOMO-LUMO gap generally signifies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For the nine C₅H₄ isomers studied computationally, the HOMO-LUMO gaps were calculated at the ωB97XD/6-311+G(d,p) level of theory. Current time information in Le Flore County, US. This analysis provides a quantitative measure to compare the kinetic stability of these isomers. A larger gap implies greater stability, while a smaller gap suggests higher reactivity. This data is instrumental in predicting which isomers might be more amenable to isolation and which are likely to be transient intermediates.

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
py-1-7.650.418.06
py-2-6.23-0.985.25
ptC-1-6.83-1.285.55
ptC-2-7.050.197.24
ptC-3-5.69-1.933.76
sp-1-6.500.086.58
sp-2-6.91-0.846.07
sp-3-6.80-0.576.23
sp-4-6.67-1.445.23

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry also plays a vital role in predicting the outcomes of chemical reactions, guiding the design of synthetic routes to complex molecules like substituted spiropentanes.

Computational Studies of Activation Barriers for Photochemical Reactions

The study of photochemical reactions, which are initiated by the absorption of light, often requires sophisticated computational methods to understand their mechanisms. For spiro compounds, photochemical activation can lead to ring-opening reactions, transforming a colorless spiro form into a colored, planar merocyanine form.

While specific computational studies on the photochemical activation barriers of this compound are not detailed in the available literature, the methodologies for such investigations are well-established. researchgate.net Techniques like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are used to map the reaction mechanisms on excited-state potential energy surfaces. researchgate.net These calculations can identify critical points, such as conical intersections, which are funnels that connect an excited electronic state back to the ground state, thereby facilitating the photochemical transformation. researchgate.net Such studies are crucial for understanding the efficiency and pathways of light-induced reactions in these strained ring systems.

Reactivity Indices for Intramolecular Substitutions

The synthesis of complex, polysubstituted spiropentanes can be achieved with high selectivity through carefully designed reaction pathways. One such approach involves a regio- and diastereoselective carbometalation of a cyclopropene, followed by an intramolecular nucleophilic substitution. nih.gov

In this synthetic strategy, a directing group on the cyclopropene precursor controls the regioselectivity of the addition of an organometallic reagent. nih.gov This step creates a cyclopropyl (B3062369) metal intermediate. The directing group is also designed to be a good leaving group. This allows for a subsequent intramolecular nucleophilic attack from the newly introduced nucleophile, which displaces the leaving group and closes the second ring to form the spiropentane structure. nih.gov This method allows for the creation of multiple contiguous stereocenters with high control. Computational modeling of the transition states for both the carbometalation and the intramolecular substitution steps can help rationalize the observed stereoselectivity and predict the most favorable reaction conditions and substrates.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for determining the structure of organic compounds by mapping the environments of hydrogen atoms. The spectrum of Spiro[2.2]pent-1-ene is expected to show distinct signals for its vinylic and cyclopropyl (B3062369) protons. Due to the molecule's symmetry, the two methylene (B1212753) protons on the saturated cyclopropane (B1198618) ring are chemically equivalent, as are the two vinylic protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Analogs

Proton Type Atom Position Expected Chemical Shift (δ) ppm
Vinylic C1-H, C2-H ~6.0 - 6.5

Note: Data are estimations based on analogous spiro-alkene compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound, three distinct carbon signals are expected: one for the spiro carbon (C3), one for the two equivalent olefinic carbons (C1, C2), and one for the two equivalent methylene carbons (C4, C5).

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, data from related structures like spiro[2.4]heptadiene-4,6 show that the olefinic carbons appear significantly downfield. tue.nl The spiro carbon atom, being a quaternary sp³-hybridized carbon at the junction of two strained rings, would have a characteristic chemical shift. The methylene carbons of the cyclopropyl ring are expected to be found in the upfield region of the spectrum. organicchemistrydata.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Analogs

Carbon Type Atom Position Expected Chemical Shift (δ) ppm
Olefinic C1, C2 ~130 - 140
Spiro C3 ~20 - 30

Note: Data are estimations based on analogous spiro-alkene compounds.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique used to characterize organophosphorus compounds. While not applicable to this compound itself, it is crucial for studying its phosphorylated derivatives. The chemical shift in ³¹P NMR is sensitive to the oxidation state, coordination number, and stereochemistry of the phosphorus atom. This technique is invaluable for confirming the successful synthesis of phosphorylated spiro compounds and for studying their electronic and structural properties. For instance, the ³¹P NMR spectrum of a mono-spiro cyclotriphosphazene (B1200923) derivative shows distinct signals that can be assigned to the phosphorus atoms within the spiro ring and those outside of it, confirming the structure of the compound.

The structural assignment of complex molecules is increasingly supported by computational chemistry. nih.gov Predicting NMR chemical shifts using quantum mechanical calculations, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice for validating proposed structures. nih.govresearchgate.net This approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors for each nucleus. nih.gov

These computationally predicted chemical shifts are then correlated with the experimental data. A strong linear correlation between the calculated and observed shifts provides powerful evidence for the correctness of the assigned structure. researchgate.net This combined experimental and computational approach is particularly useful for complex spirocyclic systems where empirical prediction based on substituent effects may be unreliable due to unusual geometries and strain effects. researchgate.net For example, the DFT-GIAO method has been successfully used to assign the ¹H and ¹³C NMR chemical shifts of various spiro-fullerene derivatives, demonstrating its reliability. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. masterorganicchemistry.com It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its alkene and cyclopropane moieties. The key vibrational modes include C-H stretching from the vinyl and cyclopropyl groups, and the C=C double bond stretching.

Theoretical calculations on the closely related spiro[2.2]penta-1,4-diene have been performed to predict its vibrational frequencies. These calculations can guide the assignment of experimental IR spectra. The most characteristic absorption for an alkene is the C=C stretching vibration, typically found in the 1680-1620 cm⁻¹ region. docbrown.info The C-H stretching vibrations for the vinyl group (=C-H) are expected to appear at wavenumbers above 3000 cm⁻¹, while the C-H stretching for the saturated cyclopropyl group (-C-H) should appear just below 3000 cm⁻¹. masterorganicchemistry.com The unique strained ring structure will also give rise to a characteristic pattern in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Table 3: Key IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Vinylic (=C-H) 3100 - 3000
C-H Stretch Aliphatic (C-H) < 3000
C=C Stretch Alkene (C=C) 1680 - 1620

Correlation of Experimental IR Data with Computational Predictions

The correlation between experimental and computational data is a cornerstone of modern structural analysis. nih.gov Typically, a scaling factor is applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical models, thereby improving the agreement with experimental spectra. nih.gov The process involves comparing the calculated vibrational modes with the peaks in an experimental spectrum, allowing for the assignment of specific molecular motions to each observed absorption band. For a molecule like this compound, key vibrational modes would include the C=C stretching frequency of the cyclopropene (B1174273) ring, various C-H stretching and bending modes, and the characteristic vibrations of the strained spirocyclic system.

Table 1: Predicted Key Infrared Vibrational Modes for this compound (Illustrative) Note: This table is illustrative and based on general expectations for similar structures. Actual values would require specific quantum chemical calculations.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C=C Stretch1650-1750Stretching of the carbon-carbon double bond in the cyclopropene ring. The high strain may shift this frequency compared to typical alkenes.
=C-H Stretch3050-3150Stretching of the C-H bonds on the double-bonded carbons.
-CH₂- Stretch (symmetric & asymmetric)2850-2960Stretching vibrations of the C-H bonds in the methylene groups of the cyclopropane ring.
-CH₂- Scissoring1450-1470Bending vibration of the methylene groups.
Ring Deformations800-1200Complex vibrations involving the deformation of the highly strained cyclopropane and cyclopropene rings.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₅H₆), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 66.04695, corresponding to its exact mass.

Upon electron ionization, the molecular ion is formed, which can then undergo fragmentation. researchgate.net While the specific mass spectrum for this compound is not documented, the fragmentation pattern can be predicted based on the principles of mass spectrometry and by analogy to its saturated counterpart, spiropentane (B86408) (C₅H₈). researchgate.net The presence of the double bond and the high ring strain in this compound would likely lead to characteristic fragmentation pathways.

Key fragmentation processes would involve the loss of small, stable neutral molecules or radicals. For instance, the loss of a hydrogen atom would result in a fragment at m/z 65. Cleavage of the strained rings could lead to the formation of various smaller carbocations. The fragmentation of spiropentane shows significant peaks corresponding to the loss of methyl (CH₃) and ethyl (C₂H₅) groups, and similar fragmentation, potentially with rearrangements involving the double bond, would be anticipated for this compound.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound Note: This table is predictive and based on general fragmentation principles and comparison with spiropentane.

m/zPossible Fragment IonPossible Neutral Loss
66[C₅H₆]⁺- (Molecular Ion)
65[C₅H₅]⁺H•
51[C₄H₃]⁺CH₃•
39[C₃H₃]⁺C₂H₃•

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation.

For a compound like this compound, which is expected to be a volatile liquid or gas at room temperature, obtaining a single crystal suitable for X-ray diffraction would be extremely challenging. Such studies often require the synthesis of a solid derivative of the parent compound. To date, there are no published crystal structures of this compound itself. However, the principles of the technique remain relevant. Were a suitable crystal to be obtained, X-ray analysis would provide invaluable data on the geometry of the highly strained cyclopropane and cyclopropene rings, including the precise bond lengths of the spiro-fused carbons and the planarity of the double bond within the strained ring system.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. uzh.ch Molecules containing π-systems, such as alkenes, absorb UV or visible light, which promotes an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. libretexts.orgyoutube.com

This compound contains a carbon-carbon double bond within a highly strained cyclopropene ring. This π-system is expected to give rise to a π → π* electronic transition, resulting in absorption in the UV region of the electromagnetic spectrum. libretexts.orgyoutube.com The wavelength of maximum absorbance (λ_max) is influenced by the degree of conjugation and molecular strain. While simple, non-conjugated alkenes typically absorb in the far UV region (below 200 nm), the significant ring strain in this compound could potentially shift the λ_max to a longer wavelength compared to a less strained cycloalkene.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the energies of electronic transitions and thus the expected UV-Vis absorption spectrum. arxiv.org Such calculations would be crucial for characterizing the electronic structure of this compound in the absence of experimental data. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also provide insights into the molecule's photophysical properties, although significant fluorescence from a simple strained alkene is not generally expected.

Table 3: Expected Electronic Transitions for this compound Note: This table is based on the functional groups present in the molecule.

TransitionChromophoreExpected Wavelength Region
π → πC=CUV region (likely < 220 nm)
σ → σC-C, C-HFar UV region (< 200 nm)

Applications and Emerging Research Directions

Spiro[2.2]pent-1-ene as a Versatile Synthetic Building Block in Organic Synthesis

The high degree of strain in this compound and its derivatives makes them reactive and thus valuable as versatile building blocks in organic synthesis. Their utility is particularly evident in the construction of complex molecular architectures and in accessing novel chemical space. The inherent reactivity of the cyclopropane (B1198618) and cyclopropene (B1174273) rings allows for a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements, providing access to a diverse array of functionalized molecules. nih.govacs.org

The synthesis of polysubstituted spiropentanes has been a subject of extensive investigation. Traditional methods include 1,3-reductive dehalogenation reactions and the addition of cyclopropyl (B3062369) sulfur ylides to α,β-unsaturated carbonyl compounds. acs.org A more recent approach involves the carbene addition to alkylidenecyclopropanes or allenes, which allows for the creation of spiropentanes with varied substitution patterns. acs.org Furthermore, a regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes has been developed, enabling the preparation of polysubstituted spiropentanes with up to five contiguous stereocenters. acs.org

The reactivity of this compound and its derivatives is demonstrated in various chemical reactions, making them key intermediates for synthesizing more complex structures.

Table 1: Selected Synthetic Applications of this compound Derivatives

Reaction TypeReactant(s)Product(s)Significance
CycloadditionThis compound derivative, DienophileBicyclic adductsAccess to complex polycyclic systems
Ring-OpeningOxaspiro[2.2]pentane, Nucleophile/AcidFunctionalized cyclobutanesStrain-release driven synthesis of four-membered rings nih.gov
RearrangementSubstituted spiro[2.2]pentaneFunctionalized vinylcyclopropanesIsomerization to other strained ring systems
Carbometalationsp²-disubstituted cyclopropene, Organometallic reagentPolysubstituted spiropentane (B86408)Stereoselective synthesis of complex spiropentanes acs.org

Development of Novel Spirocyclic Scaffolds

The rigid, three-dimensional nature of the spiropentane core makes it an attractive scaffold for the development of novel molecular frameworks. These spirocyclic scaffolds are of particular interest in medicinal chemistry and materials science, where the precise spatial arrangement of functional groups is crucial for activity and properties. The synthesis of novel spirocycles often leverages the inherent reactivity of strained precursors like this compound.

The enantioselective synthesis of spirocycles has become a significant area of research, with organocatalysis emerging as a powerful tool. rsc.org The development of new asymmetric methodologies has expanded the accessibility of chiral spiro compounds, which are often underrepresented in pharmaceutical libraries due to synthetic challenges. rsc.org Spirocyclic modules, including those derived from spiro[2.2]pentane, provide defined exit vectors for substituents, allowing for a systematic exploration of three-dimensional chemical space. sigmaaldrich.com

Advanced Materials Science Applications

The unique structural features of this compound and its derivatives have inspired their use in the design of novel materials with tailored properties.

Design and Prediction of Carbon Allotropes (e.g., Spiro-Carbon)

First-principles calculations based on density functional theory (DFT) have predicted the existence of a structurally stable, microporous metallic carbon allotrope named "spiro-carbon." This theoretical material is constructed from poly(spiro[2.2]penta-1,4-diyne). The structure of spiro-carbon can be visualized as a network of trans-cisoid-polyacetylene chains interconnected by sp³-hybridized carbon atoms.

Calculations suggest that spiro-carbon possesses lower relative energy compared to other hypothetical carbon allotropes like T-Carbon and γ-diamondyne. Its metallic electronic structure is attributed to an "intrinsic doping" effect of the trans-cisoid-polyacetylene chains by the sp³ carbon atoms. The prediction of its properties, including simulated X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) absorption spectra, provides a roadmap for future synthetic efforts toward this novel material.

Polymer Chemistry: Monomers for Volume-Expanding Polymerizations

A significant challenge in polymer chemistry is the volume shrinkage that typically occurs during polymerization, which can lead to internal stress, microfractures, and reduced performance in applications such as dental fillings and precision castings. encyclopedia.pub Spirocyclic monomers, particularly spiro orthocarbonates, have been developed to address this issue as they can undergo polymerization with a net expansion in volume. nih.govresearchgate.net

This volume expansion is achieved through a double ring-opening process, where for every new bond formed, two bonds are cleaved. nih.gov This concept is based on the principle that for a net expansion to occur, the breaking of existing bonds must compensate for the formation of new, shorter bonds between monomer units. encyclopedia.pub Bicyclic compounds, such as spiro orthoesters and spiro orthocarbonates, are designed to fulfill this requirement. encyclopedia.pub While this compound itself is not typically used directly for this purpose, its structural motif is integral to the design of more complex spiro monomers that exhibit this desirable property.

Table 2: Comparison of Monomer Types in Polymerization

Monomer TypeVolume Change upon PolymerizationMechanismKey Feature
Conventional (e.g., Methacrylates)ShrinkageChain-growthConversion of van der Waals distances to covalent bonds
Spiro OrthocarbonatesExpansionDouble ring-openingTwo bonds cleaved for each new bond formed nih.gov
Bicyclic OrthoestersExpansionRing-openingSimilar principle to spiro orthocarbonates encyclopedia.pub

Medicinal Chemistry and Biological Applications of Spiro[2.2]pentane Derivatives

The incorporation of spirocyclic scaffolds into drug candidates has become an increasingly popular strategy in medicinal chemistry to enhance pharmacological properties. The rigid, three-dimensional nature of the spiropentane core can lead to improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Design of Spiropentyl-Containing Molecular Fragments for Enhanced Properties

The spiropentyl group is recognized for its desirable three-dimensional structure, which can enhance local hydrophobicity while resisting metabolic clearance. enamine.net These are favorable characteristics for improving a drug's pharmacokinetic profile. The introduction of a spirocyclic moiety can significantly impact a drug candidate's properties, often leading to increased potency and selectivity compared to their non-spirocyclic counterparts. nih.gov

The rigidity of spiro junctions helps to fix the spatial arrangement of substituents, which is crucial for effective interaction with biological targets. mdpi.com This conformational constraint can lead to a more favorable binding entropy. The use of spirocyclic building blocks with well-defined exit vectors allows for the systematic exploration of chemical space around a pharmacophore. sigmaaldrich.com

Table 3: Influence of Spiropentyl Fragments on Molecular Properties in Drug Design

PropertyInfluence of Spiropentyl FragmentRationale
Potency Often increasedPre-organization of substituents for optimal binding to target mdpi.com
Selectivity Can be improvedRigid scaffold reduces off-target interactions
Metabolic Stability Generally enhancedResistance to metabolic degradation due to steric hindrance enamine.net
Aqueous Solubility Can be increasedDisruption of crystal packing and introduction of 3D character sigmaaldrich.com
Lipophilicity Can be modulatedProvides a hydrophobic core with defined vectors for polar groups

Chemical Biology Tools: Genetically Encodable Strained Alkenes for Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. A prominent strategy in this field is the use of genetically encodable strained alkenes for site-specific protein labeling. By incorporating an unnatural amino acid bearing a strained alkene into a protein, researchers can selectively attach probes, drugs, or imaging agents.

The reactivity of these alkenes is often driven by ring strain. In this context, this compound represents a molecule of theoretical interest due to its significant strain energy, estimated to be around 90 kcal/mol. acs.org This high strain is predicted to make it an exceptionally reactive dienophile in reactions like the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) with tetrazines. researchgate.net

This instability currently precludes its use as a reliable chemical biology tool. The field of bioorthogonal chemistry requires reagents that balance high reactivity with sufficient stability to be handled and deployed in aqueous biological environments.

To harness the potential of highly strained spirocyclic systems, researchers have investigated a related, but more stable, compound: spiro[2.3]hex-1-ene. This molecule, with its slightly larger and less strained ring system, strikes a better balance between reactivity and stability. It has been successfully synthesized and incorporated into proteins as a genetically encodable unnatural amino acid for rapid photoclick chemistry. acs.org The comparison between the successful application of spiro[2.3]hex-1-ene and the synthetic challenges of this compound underscores the delicate requirements for developing effective bioorthogonal reagents.

Table 1: Comparison of Selected Strained Alkenes in Bioorthogonal Chemistry

Compound Status Key Characteristics Reference
This compound Theoretical / Unstable Extremely high strain energy (~90 kcal/mol); synthesis unsuccessful, presumed to be unstable at room temperature. acs.org
Spiro[2.3]hex-1-ene Synthesized & Applied Balances high strain and stability; successfully used as a genetically encodable alkene for fast photoclick reactions. acs.org
Norbornenes Widely Used Readily accessible and exhibits good reactivity with tetrazines; has been genetically encoded. researchgate.netnih.gov
trans-Cyclooctenes Widely Used Among the fastest and most common reagents for SPIEDAC reactions; various derivatives have been developed. researchgate.netnih.gov

Role in Astrochemistry and Interstellar Medium Research (e.g., C5H2 Isomers)

This compound is an isomer of the molecular formula C5H6. The study of C5H6 isomers is of significant interest in astrochemistry, as these molecules can serve as building blocks for more complex organic structures, including polycyclic aromatic hydrocarbons (PAHs). nih.gov

While the prompt mentions C5H2 isomers, the correct molecular formula for this compound is C5H6. Research in the interstellar medium (ISM) has focused on more stable isomers within the C5H6 family. The most notable of these is cyclopentadiene (B3395910) (c-C5H6), which has been detected in cold interstellar clouds like the Taurus Molecular Cloud (TMC-1). nih.govnih.gov Cyclopentadiene is considered a key precursor in the formation of aromatic molecules in space. nih.gov

The formation of C5H6 isomers, including cyclopentadiene and linear variants like 3-penten-1-yne, has been investigated through laboratory experiments and computational modeling under conditions that simulate interstellar environments. rsc.org These studies explore gas-phase reactions that could lead to the synthesis of these five-carbon ring molecules from smaller, acyclic precursors. nih.gov

Currently, there has been no specific detection or targeted search for this compound in the interstellar medium. Its high calculated strain energy and presumed instability make it a less likely candidate for accumulation to detectable abundances in the ISM compared to more stable isomers like cyclopentadiene. acs.org The energy-rich and low-temperature, low-density conditions of the ISM can favor the formation of unusual, reactive species, but the inherent instability of the this compound framework likely leads to rapid isomerization or decomposition.

Table 2: C5H6 Isomers in Astrochemistry

Isomer Detection Status in ISM Role/Significance
Cyclopentadiene Detected Key precursor to PAHs; widespread in cold interstellar clouds. nih.govnih.gov
1,3-Cyclopentadiene Detected (as derivative) A derivative, 1-cyano-1,3-cyclopentadiene, has been detected, implying the presence of the parent ring. arxiv.org
3-Penten-1-yne Formation Studied A potential linear isomer formed alongside cyclic structures in laboratory simulations. rsc.org
This compound Not Detected A high-energy, unstable isomer; not considered a primary target in current astrochemistry searches.

Future Outlook and Research Challenges for this compound Chemistry

The chemistry of this compound is fundamentally constrained by the significant challenges associated with its synthesis and stability. The primary hurdle that researchers face is the molecule's inherent instability, which is a direct consequence of its immense ring strain. acs.org Overcoming this challenge is the gateway to any potential application.

The future outlook for this compound chemistry will likely proceed in a few key directions. A major focus will be on developing novel synthetic strategies. While the synthesis of the parent molecule remains elusive, future work may target substituted derivatives that could offer enhanced stability. The introduction of specific functional groups might electronically or sterically stabilize the strained framework, making it accessible for study. Advances in the synthesis of the saturated spiropentane core provide a foundation for developing routes to its unsaturated counterparts. acs.org

From a theoretical standpoint, computational chemistry will continue to be invaluable for predicting the properties, reactivity, and decomposition pathways of this compound and its potential derivatives. These studies can guide synthetic efforts by identifying the most promising substitution patterns for enhancing stability and highlighting potential pitfalls.

Should a stable derivative of this compound be synthesized, it could serve as a highly reactive building block in organic synthesis. The controlled release of its substantial strain energy could drive unique chemical transformations. However, harnessing this reactivity without uncontrolled decomposition will be a significant challenge. The synthesis of spiro compounds, in general, is a complex task due to their three-dimensional and rigid structures. nih.gov

Table 3: Research Challenges and Future Directions for this compound

Research Challenge Future Research Direction
Inherent Instability Synthesis of electronically or sterically stabilized derivatives.
Synthetic Accessibility Development of novel synthetic methodologies; exploring routes from substituted spiropentanes. acs.org
Harnessing Reactivity Computational studies to understand and predict reaction pathways; use as a transient intermediate in controlled synthetic applications.
Lack of Characterization If synthesized, detailed spectroscopic and structural analysis to understand its unique bonding and properties.

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